
1,2,6-Tri-O-methyl-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6-Tri-O-methyl-D-glucopyranoside is a synthetic glucose derivative. It is a type of monosaccharide that has been chemically modified by the addition of methyl groups at the 1, 2, and 6 positions of the glucose molecule. This compound is particularly significant in the field of glycoconjugate research, where it is used to create targeted glycoconjugates for diagnosing and treating diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Tri-O-methyl-D-glucopyranoside typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1,2,6-Tri-O-methyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
1,2,6-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.
Biology: Plays a role in cell recognition studies and the development of drug delivery systems.
Medicine: Utilized in the research of diagnostic tools and therapeutic agents for various diseases.
Industry: Employed in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1,2,6-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
相似化合物的比较
Similar Compounds
- Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
- Methyl 3,6-di-O-galloyl-α-D-glucopyranoside
- Ethyl 2,3-di-O-galloyl-α-D-glucopyranoside
Uniqueness
1,2,6-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in creating targeted glycoconjugates and studying cell recognition mechanisms .
属性
分子式 |
C9H18O6 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-5,6-dimethoxy-2-(methoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C9H18O6/c1-12-4-5-6(10)7(11)8(13-2)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
InChI 键 |
FIORXPJOOANBBK-LOFWALOHSA-N |
手性 SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC)O)O |
规范 SMILES |
COCC1C(C(C(C(O1)OC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


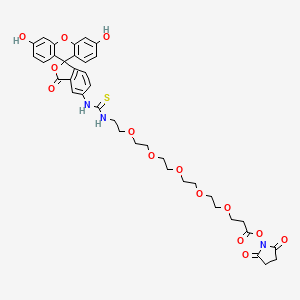
![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
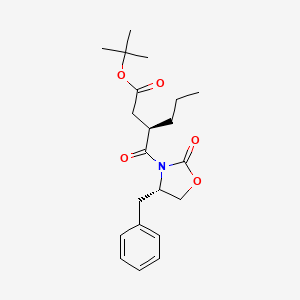
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
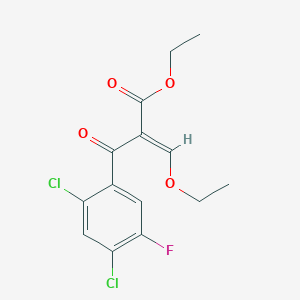


![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)
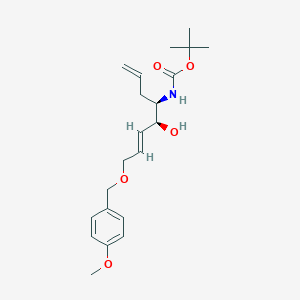
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)

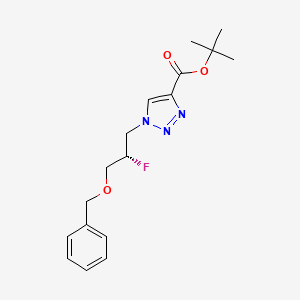

![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)
